molecular formula C16H11N3O3 B2394855 N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide CAS No. 571910-61-7

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide

Cat. No.: B2394855
CAS No.: 571910-61-7
M. Wt: 293.282
InChI Key: GNNSEIBZYGBRLS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring, and a benzodioxole moiety, which is a methylenedioxy-substituted benzene ring. The combination of these two moieties imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with quinoxaline-6-amine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate the expression of genes related to apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxylic acid share structural similarities with N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide.

    Benzodioxole derivatives: Compounds such as 1,3-benzodioxole-5-carboxylic acid and its amide derivatives are structurally related.

Uniqueness

This compound is unique due to the combination of the quinoxaline and benzodioxole moieties, which imparts distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(10-1-3-12-13(7-10)18-6-5-17-12)19-11-2-4-14-15(8-11)22-9-21-14/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNSEIBZYGBRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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